3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one, also known as 3-bromo-2-(3-chlorophenyl)chromen-4-one, is a synthetic organic compound classified under the category of flavonoids. It features a chromenone structure, which is characterized by a benzopyran core with various substituents that can significantly influence its chemical behavior and biological activity. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents.
The compound is synthesized primarily in laboratory settings using various organic chemistry techniques. Its classification falls within the realm of heterocyclic compounds due to the presence of both bromine and chlorine substituents on the chromenone framework. The molecular formula for this compound is with a molecular weight of approximately 335.58 g/mol .
The synthesis of 3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one typically involves the following steps:
The laboratory-scale synthesis is well-documented, while industrial methods may involve optimization techniques such as continuous flow reactors to enhance yield and scalability. Environmental considerations may also influence the choice of solvents and catalysts used in the process .
The molecular structure of 3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one can be represented by its IUPAC name and SMILES notation:
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Cl)Br| Property | Value |
|---|---|
| CAS Number | 922518-74-9 |
| Molecular Formula | C15H8BrClO2 |
| Molecular Weight | 335.58 g/mol |
| InChI Key | QTWQJDHOBPCPKM-UHFFFAOYSA-N |
3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
These reactions are facilitated by the electronic effects of the halogen substituents, which can stabilize intermediates or enhance reactivity.
The mechanism of action for 3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one varies based on its application. For instance, when utilized as an enzyme inhibitor, it may interact with the active site of an enzyme, effectively blocking its activity. The presence of bromine and chlorine enhances binding affinity to target enzymes, making it a potent inhibitor .
The compound typically appears as a yellow solid with a melting point range that can vary based on purity.
Key chemical properties include:
Relevant analytical data includes:
3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one has several scientific uses:
Chromones (4H-1-benzopyran-4-ones) represent a privileged scaffold in medicinal chemistry due to their versatile chemical structure and broad spectrum of bioactivities. The core structure consists of a benzopyran ring system that enables diverse substitution patterns at positions 2, 3, 6, and 7, facilitating targeted molecular interactions with biological receptors [2] [5]. This adaptability allows chromone derivatives to exhibit activity against multiple therapeutic targets, including monoamine oxidases (MAOs), ABC transporters, and oncogenic signaling pathways [2] [6]. The benzopyran core's planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme binding sites, while the carbonyl oxygen serves as a hydrogen bond acceptor, enhancing target binding affinity. Over 100 natural chromone derivatives have been identified, primarily from Aquilaria sinensis, exhibiting structural diversity through variations in hydroxylation, methoxylation, and prenylation patterns [6]. Synthetic modifications further expand this chemical space, enabling the development of compounds with optimized pharmacokinetic and pharmacodynamic properties.
Table 1: Key Chromone Derivatives and Their Biological Activities
| Compound | Structural Features | Primary Bioactivity | Reference |
|---|---|---|---|
| 6-Hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone | Phenethyl substitution at C-2 | Antioxidant, Anti-inflammatory | [6] |
| 8-Chloro-6-hydroxy-2-(2-phenylethyl)chromone | Halogenation at C-8 | Enhanced metabolic stability | [6] |
| Compound 1 (Chromone-MAOs inhibitor) | Methoxy-indole and dibromobenzyl units | MAO-B inhibition (IC₅₀ = 3.94 nM) | [2] |
| 3-Benzylidene-chroman-4-one derivatives | Exocyclic benzylidene at C-3 | Anticancer (IC₅₀ ≤ 3.86 µg/ml) | [5] |
Halogenation significantly enhances the bioactivity of chromone derivatives by modulating electronic properties, improving metabolic stability, and increasing membrane permeability. Bromination at position C-3 introduces a heavy atom that enhances intermolecular interactions through halogen bonding with carbonyl groups in biological targets, while chlorine at aromatic rings provides lipophilicity beneficial for blood-brain barrier penetration [1] [4]. 3-Bromoflavone derivatives demonstrate exceptional potency against neurological targets, with selective MAO-B inhibitors exhibiting IC₅₀ values as low as 3.94 nM – significantly lower than the reference drug safinamide (IC₅₀ = 23.07 nM) [2]. The electron-withdrawing properties of halogens reduce electron density on the chromone ring, making these compounds less susceptible to cytochrome P450-mediated oxidation, thereby extending their biological half-life [4]. In oncology, halogenated chromones such as 3',7-dichloroflavanone show potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 2.9 µM), outperforming etoposide through induction of mitochondrial apoptosis pathways [5]. The strategic placement of halogens at C-3 and phenyl ring positions creates synergistic effects that enhance target selectivity while minimizing off-target interactions.
Table 2: Impact of Halogen Position on Chromone Bioactivity
| Halogen Position | Molecular Effects | Therapeutic Implications | Example Potency |
|---|---|---|---|
| C-3 Bromination | Enhanced electrophilicity at C-2 | MAO-B inhibition, Antiproliferative | MAO-B IC₅₀ = 0.05 µM [2] |
| C-8 Chlorination | Steric blockade of metabolic sites | Improved metabolic stability | t₁/₂ increase >40% [6] |
| C-6/C-7 Halogenation | Modulation of H-bonding capacity | Enhanced kinase selectivity | VEGFR-2 IC₅₀ = 1.8 µM [5] |
| Phenyl Ring Halogenation | Increased lipophilicity (ClogP) | Blood-brain barrier penetration | Brain/plasma ratio = 2.1 [4] |
The specific compound 3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one (PubChem CID: 71446410; C₁₅H₈BrClO₂) represents an underexplored chemical entity with dual potential in neurological and oncological research [1]. Its structure combines strategic halogen placement: bromine at the C-3 position known to enhance MAO-B affinity, and a 3-chlorophenyl group at C-2 that may confer selective anticancer activity through tubulin inhibition [3] [5]. Current research gaps include: (1) Limited exploration of 3,2-disubstituted chromones with halogenated aryl groups despite evidence that 3-bromo-2-phenyl analogs show promising MAO-B inhibitory activity [4]; (2) Insufficient SAR studies on chlorine positioning (ortho, meta, para) on the C-2 phenyl ring for anticancer activity optimization; and (3) Underexploited synthetic methodologies for this specific analog despite established routes for similar compounds via microwave-assisted bromination (10 minutes, 84% yield) and Suzuki-Miyaura coupling for further derivatization [4] [10]. The compound's structural features address key limitations of current chromone therapeutics: its halogenated nature enhances blood-brain barrier penetration for neurological targets while providing the lipophilicity necessary for anticancer membrane permeation (calculated ClogP = 3.2 ± 0.24) [1] [9]. Additionally, the C-2 (3-chlorophenyl) group creates steric hindrance that may prevent unwanted estrogenic activity associated with simpler 2-aryl chromones [10].
Table 3: Anticancer Chromone Derivatives with Structural Similarities
| Compound | Cancer Cell Line Activity | Structural Features | Reference |
|---|---|---|---|
| 3′,7-Dichloroflavanone | MDA-MB-231 (IC₅₀ = 2.9 µM) | Di-halogenated B-ring | [5] |
| (E)-3-(2′-Methoxybenzylidene)-4-chromanone | HUVEC (IC₅₀ = 19 µM) | C-3 Exocyclic double bond | [5] |
| 7,8-Methylenedioxyflavanone | HL-60 leukemia cells (Apoptosis inducer) | Fused dioxy ring | [5] |
| 3-Bromo-2-phenyl-4H-chromen-4-one | Not fully characterized | C-3 Br, C-2 unsubstituted phenyl | [4] |
| 3-Bromo-2-(3-chlorophenyl)-4H-1-benzopyran-4-one | Unstudied | C-3 Br + C-2 meta-Cl phenyl (novel combination) | [1] |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: